molecular formula C17H18O3 B8300100 Ethyl 4-phenethyloxybenzenecarboxylate

Ethyl 4-phenethyloxybenzenecarboxylate

Cat. No.: B8300100
M. Wt: 270.32 g/mol
InChI Key: JKNGJFOPUAQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-phenethyloxybenzenecarboxylate is an aromatic ester characterized by a benzene ring substituted with a phenethyloxy group (–O–CH2CH2C6H5) at the para position and an ethyl ester (–COOCH2CH3) at the adjacent position. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 4-(2-phenylethoxy)benzoate

InChI

InChI=1S/C17H18O3/c1-2-19-17(18)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3

InChI Key

JKNGJFOPUAQTPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4-[(4-Heptylbenzyl)amino]benzenecarboxylate (CAS 477856-78-3)
  • Molecular Formula: C23H31NO2
  • Molecular Weight : 353.50 g/mol
  • Key Features : An amide derivative with a long-chain heptylbenzyl substituent.
  • Hazards : Classified for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .
  • Applications : Used in laboratory settings and chemical manufacturing. The heptyl chain enhances hydrophobicity, favoring applications in surfactants or lipid-based formulations.
Ethyl 4′-Hydroxy-4-biphenylcarboxylate
  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • Key Features : A biphenyl structure with a hydroxyl group at the 4′ position.
  • Applications : The hydroxyl group increases polarity, making it suitable for solubility studies or as a precursor in antioxidant research .
Ethyl 4-(4-Phenoxybenzoyl)-3-isoxazolecarboxylate (CAS 952183-09-4)
  • Molecular Formula: C20H17NO5
  • Molecular Weight : 357.36 g/mol
  • Key Features: Contains a phenoxybenzoyl group and an isoxazole heterocycle.
  • Applications : The isoxazole ring enhances metabolic stability, suggesting utility in pesticidal or anti-inflammatory agents .

Substituent Effects on Physicochemical Properties

Compound Substituent LogP (Predicted) Melting Point (°C) Hazards
Ethyl 4-phenethyloxybenzenecarboxylate* Phenethyloxy ~3.8 80–85 (estimated) Limited data; moderate lipophilicity
Ethyl 4-chlorobenzoate Chlorine (electron-withdrawing) 2.5 45–50 Irritant (skin/eyes)
Ethyl 4-nitrobenzoate Nitro group 1.9 57–60 Oxidizer; irritant
Ethyl 4-cyclopropylbenzoate Cyclopropyl 2.8 30–35 Low toxicity

*Predicted values based on structural analogs.

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